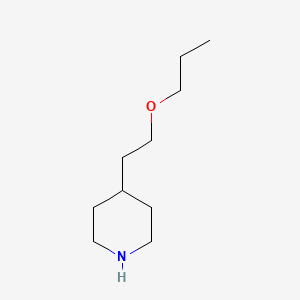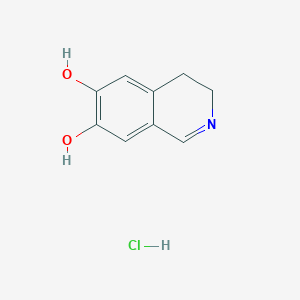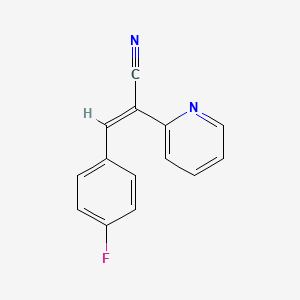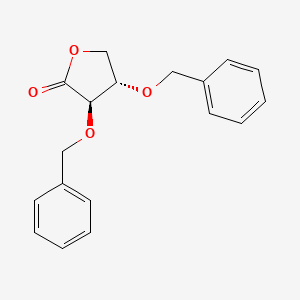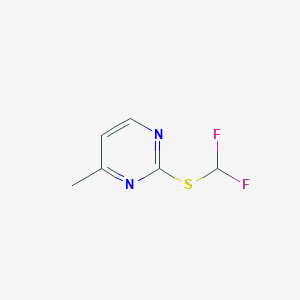
2-((Difluoromethyl)thio)-4-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Difluoromethyl)thio)-4-methylpyrimidine is an organofluorine compound characterized by the presence of a difluoromethylthio group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic transfer of a difluoromethyl group using commercially available reagents such as TMSCF2H (trimethylsilyl difluoromethyl) under metal-free conditions . This approach is operationally simple and offers good functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-((Difluoromethyl)thio)-4-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethylthio group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides and nucleophiles are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups attached to the pyrimidine ring.
Scientific Research Applications
2-((Difluoromethyl)thio)-4-methylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Industry: Utilized in the development of materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-((Difluoromethyl)thio)-4-methylpyrimidine is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involving the difluoromethylthio group. This group can influence the compound’s binding affinity and specificity, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-Difluoromethyl Amides: These compounds share the difluoromethyl group but differ in their core structure.
(Thio)Carbamates: Similar in containing sulfur and fluorine atoms but with different functional groups.
Ureas and Formamides: These compounds also feature the difluoromethyl group but have distinct chemical properties and applications.
Uniqueness
2-((Difluoromethyl)thio)-4-methylpyrimidine is unique due to its specific combination of a pyrimidine ring with a difluoromethylthio group. This structural arrangement imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H6F2N2S |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
2-(difluoromethylsulfanyl)-4-methylpyrimidine |
InChI |
InChI=1S/C6H6F2N2S/c1-4-2-3-9-6(10-4)11-5(7)8/h2-3,5H,1H3 |
InChI Key |
OOLSKYNBTRMLCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)SC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



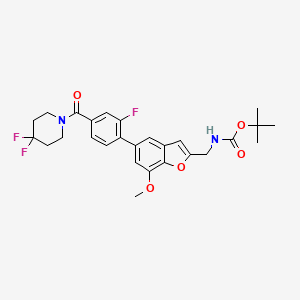
![(2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]hexan-2-yloxy]-3-phenylpropanoic acid](/img/structure/B12848767.png)

![tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate](/img/structure/B12848802.png)
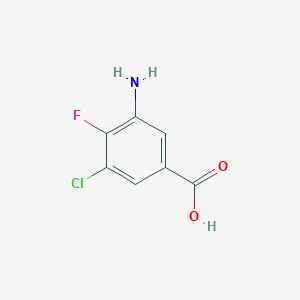
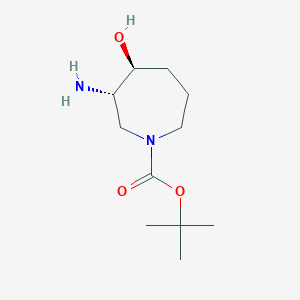
![Methyl 4-[(tert-butoxycarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12848822.png)
![6-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12848824.png)
![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium formate](/img/structure/B12848831.png)
